molecular formula C12H16O4S B1315774 Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate CAS No. 97986-34-0

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Cat. No. B1315774
Key on ui cas rn: 97986-34-0
M. Wt: 256.32 g/mol
InChI Key: ZEERHWXRRLRIQO-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

To a solution of 133 g (1.31 mol) of tetrahydropyran-4-ol in pyridine (1.5 L) are added 373 g (1.95 mol) of p-toluenesulfonylchloride portionwise at 10° C. After complete addition the reaction is allowed to warm to room temperature and stirred for 18 h. The reaction is poured onto a stirred mixture of aqueous HCl/ice. The resulting precipitate is isolated by filtration and dissolved in DCM (1 L). The organic layer is washed with 1M aqueous HCl solution (1 L), followed by saturated aqueous NaHCO3 solution (1 L) and is then dried over Na2SO4. Filtration and concentration of the filtrate under reduced pressure gives 300 g of toluene-4-sulfonic acid tetrahydropyran-4-yl ester as an orange oil. Yield: 90%, ES-MS: m/z: 257 [M+H], 279 [M+Na]
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1>N1C=CC=CC=1.C(Cl)Cl>[O:1]1[CH2:6][CH2:5][CH:4]([O:7][S:14]([C:11]2[CH:12]=[CH:13][C:8]([CH3:18])=[CH:9][CH:10]=2)(=[O:16])=[O:15])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
373 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
1.5 L
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the reaction
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is isolated by filtration
WASH
Type
WASH
Details
The organic layer is washed with 1M aqueous HCl solution (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCC(CC1)OS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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